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Compound of Interest

Compound Name: Fmoc-Asu(Oall)-OH

Cat. No.: B12848431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-Asu(Oall)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-L-α-aminosuberic acid δ-allyl ester,

is a specialized amino acid derivative that serves as a valuable building block in modern drug

discovery, particularly in the field of peptide-based therapeutics. Its unique trifunctional nature,

featuring a handle for peptide chain elongation (the α-amino group), a reactive side chain (the

δ-carboxyl group), and an orthogonally protected γ-carboxyl group, enables the synthesis of

complex peptide architectures such as branched, cyclic, and conjugated peptides. These

modifications can significantly enhance the therapeutic properties of peptides, including their

stability, potency, and pharmacokinetic profiles.

The strategic incorporation of Fmoc-Asu(Oall)-OH into a peptide sequence is facilitated by its

orthogonal protection scheme. The N-α-Fmoc group is labile to basic conditions (e.g.,

piperidine), allowing for standard solid-phase peptide synthesis (SPPS). In contrast, the O-allyl

(Oall) ester protecting the side-chain carboxyl group is stable to the basic conditions used for

Fmoc removal but can be selectively cleaved under mild, palladium-catalyzed conditions. This

orthogonality is the cornerstone of its utility, providing chemists with precise control over site-

specific modifications of the peptide backbone.
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The primary applications of Fmoc-Asu(Oall)-OH in drug discovery revolve around its ability to

introduce a functionalizable linker into a peptide sequence. This enables several advanced

peptide engineering strategies:

Peptide Branching: The deprotected side chain of the aminosuberic acid residue can serve

as an attachment point for a second peptide chain, creating branched peptides. This

approach is used to synthesize peptide dendrimers, multivalent ligands, and to mimic

naturally branched peptide structures. Branched peptides can exhibit increased receptor

binding affinity and improved resistance to enzymatic degradation. A notable application of

similar orthogonal protection strategies is in the synthesis of GLP-1 receptor agonists like

Liraglutide, where a fatty acid is attached to a lysine residue to improve the drug's half-life.

While not a direct branching of a second peptide, the principle of side-chain modification is

analogous.

Peptide Cyclization: The side-chain carboxyl group can be used to form a lactam bridge with

an N-terminal amine or the side chain of another amino acid (e.g., lysine or ornithine) within

the peptide sequence.[1] Cyclic peptides often display enhanced conformational rigidity,

leading to higher receptor selectivity and improved metabolic stability compared to their

linear counterparts.[1]

Peptide Conjugation: The deprotected side chain provides a site for the attachment of

various molecules, including small molecule drugs, imaging agents, or polymers like

polyethylene glycol (PEGylation). This allows for the creation of peptide-drug conjugates

(PDCs) with targeted delivery, diagnostic tools, and peptides with improved solubility and in

vivo half-life.

Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-Asu(Oall)-OH is provided below.
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Property Value

Molecular Formula C26H29NO6

Molecular Weight 451.51 g/mol

Appearance White to off-white powder

Purity (HPLC) ≥98.0%

Solubility Soluble in DMF, NMP, and DCM

Storage Temperature 2-8°C

Experimental Protocols
The following protocols provide a generalized framework for the incorporation of Fmoc-
Asu(Oall)-OH into a peptide sequence and the subsequent manipulation of the Oall protecting

group. These protocols are intended as a starting point and may require optimization based on

the specific peptide sequence and desired modification.

Protocol 1: Incorporation of Fmoc-Asu(Oall)-OH via
Fmoc-SPPS
This protocol outlines the standard procedure for incorporating Fmoc-Asu(Oall)-OH into a

growing peptide chain on a solid support using manual or automated solid-phase peptide

synthesis.

Materials:

Fmoc-Asu(Oall)-OH

Appropriate solid-phase resin (e.g., Rink Amide, Wang resin)

Standard Fmoc-protected amino acids

Coupling reagents: HBTU/HOBt or HATU/HOAt

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
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Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

Solvents: DMF, Dichloromethane (DCM)

Washing solvents: DMF, DCM, Methanol

Procedure:

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

Fmoc Deprotection: If starting from a pre-loaded resin, remove the Fmoc group from the N-

terminal amino acid by treating the resin with 20% piperidine in DMF for 5 minutes, followed

by a second treatment for 15-20 minutes. Wash the resin thoroughly with DMF (5 times).

Amino Acid Coupling: a. In a separate vial, pre-activate Fmoc-Asu(Oall)-OH (3 equivalents

relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the

reaction mixture for 1-2 hours at room temperature. Monitor the coupling reaction using a

qualitative test (e.g., Kaiser test).

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly

with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the

peptide chain.

Workflow for Fmoc-SPPS Cycle
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Caption: General workflow for a single cycle of solid-phase peptide synthesis.

Protocol 2: On-Resin Deprotection of the Oall Group
This protocol describes the selective removal of the allyl (Oall) protecting group from the

aminosuberic acid side chain while the peptide is still attached to the solid support. This is a

critical step for subsequent on-resin modifications.[2]

Materials:
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Peptide-resin containing the Asu(Oall) residue

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Scavenger: Phenylsilane (PhSiH₃) or Morpholine

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Inert gas atmosphere (Nitrogen or Argon)

Procedure:

Resin Preparation: Swell the peptide-resin in anhydrous DCM in a reaction vessel under an

inert atmosphere.

Reagent Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.2 equivalents relative to the

Oall group) and phenylsilane (20 equivalents) in anhydrous DCM. The solution should be

freshly prepared.

Deprotection Reaction: Add the palladium/scavenger solution to the resin. Agitate the mixture

at room temperature for 1-2 hours. The reaction vessel should be protected from light.

Monitoring: The progress of the deprotection can be monitored by cleaving a small amount of

peptide from the resin and analyzing it by mass spectrometry.

Washing: After the reaction is complete, drain the solution and wash the resin extensively

with DCM (5 times), DMF (3 times), and a solution of sodium diethyldithiocarbamate in DMF

(to remove residual palladium), followed by further DMF and DCM washes. The resin is now

ready for on-resin modification of the deprotected carboxyl group.

Workflow for Oall Deprotection
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Caption: General workflow for the on-resin removal of the Oall protecting group.

Protocol 3: On-Resin Side-Chain Lactam Cyclization
This protocol outlines a general procedure for the on-resin cyclization of a peptide by forming a

lactam bridge between the deprotected side chain of the aminosuberic acid residue and a free

N-terminal amine.

Materials:

Peptide-resin with a deprotected Asu side chain and a free N-terminal amine
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Coupling reagents: PyBOP/DIPEA or HATU/HOAt/DIPEA

Solvent: DMF

Procedure:

Preparation: Ensure the peptide-resin has a deprotected aminosuberic acid side chain (from

Protocol 2) and a deprotected N-terminal amine (by removing the final Fmoc group).

Cyclization: a. Swell the resin in DMF. b. In a separate vial, dissolve the coupling reagent

(e.g., PyBOP, 3 equivalents) and DIPEA (6 equivalents) in DMF. c. Add the activation solution

to the resin. d. Agitate the reaction mixture at room temperature for 4-24 hours. The reaction

is typically slower than linear couplings and should be monitored carefully.

Washing: After cyclization is complete, wash the resin thoroughly with DMF and DCM.

Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard

cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the crude peptide in cold

diethyl ether, and purify by reverse-phase HPLC.

Logical Flow for On-Resin Cyclization
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Caption: Logical steps for the synthesis of a head-to-side-chain cyclic peptide.

Conclusion
Fmoc-Asu(Oall)-OH is a versatile and powerful tool for the synthesis of complex peptide-

based therapeutics. Its orthogonal protecting group strategy allows for the precise and

controlled introduction of branches, cyclic constraints, and conjugation handles, which are

critical for enhancing the drug-like properties of peptides. The protocols provided herein offer a

foundation for the successful application of this valuable building block in drug discovery and
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development programs. Careful optimization of reaction conditions and rigorous analytical

characterization are essential for achieving high-purity, well-defined peptide drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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